molecular formula C26H20ClFN4O2 B2632154 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide CAS No. 1190014-76-6

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide

Cat. No.: B2632154
CAS No.: 1190014-76-6
M. Wt: 474.92
InChI Key: QPEWPSANGXBMKM-UHFFFAOYSA-N
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Description

Core Scaffold and Substituent Analysis

The compound belongs to the pyrimido[5,4-b]indole family, a bicyclic system featuring:

  • A pyrimidine ring fused to the 5- and 4-positions of an indole moiety.
  • Substituents at critical positions that dictate pharmacological activity (Table 1).

Table 1: Structural Features and Functional Roles

Position Substituent Role
N-3 Benzyl Enhances hydrophobic TLR4/MD-2 binding
C-8 Fluoro Improves metabolic stability
C-4 Oxo Stabilizes keto-enol tautomerism
N-5 Acetamide side chain Engages polar residues in MD-2
Side chain 2-Chloro-4-methylphenyl Balances lipophilicity and solubility

Classification Within Heterocyclic Systems

  • Bicyclic Heteroaromatics : The fused pyrimidine-indole core places it within bicyclic systems, akin to purines but with distinct electronic properties due to nitrogen arrangement.
  • TLR4 Agonists : Structurally distinct from lipid-based agonists (e.g., LPS), it represents a non-classical TLR4 activator class.
  • Hematopoietic Modulators : Analogous compounds (e.g., pyrimido[4,5-b]indoles) have shown efficacy in ex vivo stem cell expansion, though mechanistic differences exist.

Comparative Analysis with Related Derivatives

The 2-chloro-4-methylphenyl acetamide group differentiates this compound from earlier derivatives like 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide (PubChem CID 53026130). The substitution pattern on the phenyl ring influences:

  • Electron-withdrawing effects : Chloro groups enhance stability, while methyl groups modulate steric bulk.
  • Solubility : Reduced methoxy content decreases polarity compared to methoxy-substituted analogs.

Properties

IUPAC Name

2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O2/c1-16-7-9-21(20(27)11-16)30-23(33)14-32-22-10-8-18(28)12-19(22)24-25(32)26(34)31(15-29-24)13-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEWPSANGXBMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide typically involves multiple steps. One general route might start with the construction of the pyrimido[5,4-b]indole core, followed by the introduction of the benzyl, fluoro, and oxo groups. The final steps would include the attachment of the N-(2-chloro-4-methylphenyl)acetamide moiety.

  • Step 1: : Synthesis of the pyrimido[5,4-b]indole core.

  • Step 2: : Introduction of the benzyl group via benzylation reactions.

  • Step 3: : Fluorination using specific fluorinating agents.

  • Step 4: : Formation of the acetamide linkage.

Industrial Production Methods: : While the exact industrial methods may vary, they often involve the optimization of reaction conditions to improve yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and various purification methods may be employed to achieve the desired compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: : 2-(3-Benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide can undergo several types of chemical reactions:

  • Oxidation: : This reaction might be used to further modify the compound to study its derivatives.

  • Reduction: : Could be employed to explore its reduced forms.

  • Substitution: : Substitution reactions might be used to replace the chlorine atom with other functional groups.

Common Reagents and Conditions: : Reagents such as fluorinating agents (e.g., Selectfluor), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride) are commonly used. Conditions often include specific solvents like dichloromethane (DCM) or acetonitrile and carefully controlled temperatures.

Major Products: : The major products from these reactions will depend on the conditions used. For example:

  • Oxidation: : Can lead to further oxidized derivatives.

  • Reduction: : Typically results in the formation of alcohols or amines from carbonyl compounds.

  • Substitution: : Yields new compounds with varied functional groups replacing the chlorine atom.

Scientific Research Applications

Antiviral Activity

Research has shown that this compound exhibits in vitro nanomolar inhibitory activity against Hepatitis B virus (HBV) . Its mechanism involves interference with the viral replication pathways, making it a candidate for antiviral drug development. The specific interactions of the compound with viral enzymes suggest a promising avenue for therapeutic exploration against HBV infections .

Anticancer Potential

Preliminary studies indicate that derivatives of pyrimidoindole compounds, including this one, may possess anticancer properties. The mechanism of action likely involves modulation of cell signaling pathways critical for tumor growth and proliferation. Further investigations are needed to elucidate its full potential in cancer therapy .

Antimicrobial Properties

Similar compounds within the pyrimidoindole class have demonstrated antimicrobial activity. The structural characteristics of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide may confer similar properties, making it a candidate for further studies in combating bacterial infections .

Synthesis and Industrial Production

The synthesis of this compound typically involves several steps, including:

  • Preparation of the indole precursor .
  • Construction of the pyrimidine ring through condensation reactions.
  • Selective fluorination to introduce the fluorine atom.

Industrial production may utilize continuous flow chemistry techniques to enhance yield and minimize environmental impact. Advanced reactors allow precise control over reaction conditions, optimizing the synthesis process .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

  • Antiviral Activity Against HBV : A study found that certain pyrimidoindole derivatives showed significant antiviral activity, suggesting a potential therapeutic role in treating HBV infections .
  • Anticancer Research : Investigations into similar structures revealed promising anticancer effects, indicating that further research into this compound could yield valuable insights .

Mechanism of Action

The mechanism of action of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzyl and fluoro substituents likely enhance its binding affinity and specificity. The acetamide group might participate in hydrogen bonding, stabilizing the compound's interaction with its target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Modifications

The pyrimido[5,4-b]indole core is conserved in analogs, but substituent variations significantly influence properties:

Compound Name Position 3 Substituent Position 8 Substituent Acetamide Side Chain
Target Compound (from ) Benzyl Fluoro N-(2-chloro-4-methylphenyl)
2-[3-(2-Chlorobenzyl)-8-methyl... () 2-Chlorobenzyl Methyl N-(2-fluorophenyl)
Compound 3 () 2-Methoxybenzyl Fluoro 4-Fluorobenzyl (no acetamide)
  • Position 8 : Methyl substitution () may reduce electron-withdrawing effects compared to fluoro, impacting binding interactions .
  • Acetamide Side Chain : The 2-chloro-4-methylphenyl group in the target compound differs from the 2-fluorophenyl group (), suggesting divergent steric and electronic interactions with targets like kinases or Bcl-2 proteins .

Acetamide Side Chain Variations

Analogous indole derivatives with modified acetamide groups () provide insights into structure-activity relationships (SAR):

Compound () Acetamide Substituent Melting Point (°C) Yield (%)
10j 3-Chloro-4-fluorophenyl 192–194 8
10k Naphthalen-1-yl 175–176 6
10l 4-Nitrophenyl 190–191 14
10m Pyridin-2-yl 153–154 17
  • Aromatic vs. Heteroaromatic : The pyridinyl group (10m) introduces hydrogen-bonding capability, which may improve target affinity compared to purely aromatic substituents .

Physicochemical Properties

  • Molecular Weight : The target compound (MW ≈ 515 g/mol) is heavier than analogs like 10j (MW ≈ 467 g/mol), suggesting higher complexity but possible challenges in bioavailability .
  • Melting Points : Higher melting points in nitro- and chloro-substituted analogs (e.g., 10j: 192–194°C) indicate stronger crystal lattice interactions compared to the target compound, though direct data for the latter is lacking .

Biological Activity

The compound 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide is a synthetic organic molecule that belongs to the class of indole derivatives. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Features

This compound contains a pyrimidoindole core, characterized by the following structural components:

  • Indole moiety : Known for its biological significance.
  • Fluoro and benzyl groups : Enhance chemical reactivity and biological activity.
  • Acetamide group : Provides additional functional properties.

The molecular formula is C26H20ClFN4OC_{26}H_{20}ClFN_4O with a molecular weight of approximately 474.9 g/mol.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

1. Anticancer Properties

Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, derivatives of indole have been linked to anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.

2. Enzyme Inhibition

The compound is believed to interact with various enzymes:

  • Monoamine Oxidase (MAO) Inhibition : Some derivatives have demonstrated MAO inhibitory activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's. For instance, related compounds have shown IC50 values in the low micromolar range, indicating strong inhibitory potential against MAO .

3. Antimicrobial Activity

Preliminary evaluations suggest potential antimicrobial properties, although specific data on this compound's efficacy against bacterial or fungal strains is limited. However, similar indole derivatives have exhibited significant antibacterial and antifungal activities.

4. Anti-inflammatory Effects

Compounds in the indole class are often evaluated for their anti-inflammatory properties. The presence of specific functional groups may enhance this activity through modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

StudyFindings
Research on Indole DerivativesDemonstrated anticancer activity through apoptosis in various cancer cell lines .
MAO Inhibition StudiesIdentified compounds with low micromolar IC50 values against MAO-B, suggesting potential for neuroprotective effects .
Antimicrobial EvaluationIndole derivatives showed significant activity against various bacterial strains .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves constructing the pyrimido[5,4-b]indole core via condensation of substituted indole and pyrimidinone precursors, followed by benzylation and acetamide coupling. Key steps include:
  • Core Formation : Use of Pd-catalyzed cross-coupling or acid-mediated cyclization to assemble the heterocyclic system .
  • Substituent Introduction : Selective alkylation/arylation at the N3 position (e.g., benzyl groups) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Acetamide Coupling : Reacting the intermediate with 2-chloro-4-methylphenyl isocyanate or activated ester derivatives .
    Optimization : Adjust reaction time (12–48 hr), temperature (80–120°C), and solvent polarity (DMF vs. THF) to improve yields (reported 45–68%) .

Q. How can researchers verify the purity and structural integrity of the compound post-synthesis?

  • Methodological Answer : Combine chromatographic and spectroscopic techniques:
  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
  • NMR : Confirm substituent positions via ¹H-NMR (e.g., benzyl protons at δ 4.8–5.2 ppm, fluoro-indole signals at δ 7.1–7.5 ppm) .
  • HRMS : Validate molecular weight (calc. for C₂₈H₂₂ClFN₄O₂: 508.1 g/mol) with <2 ppm error .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Anticancer : MTT assay against human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values <10 µM indicating potency .
  • Antimicrobial : Broth microdilution for MIC determination against Gram-positive bacteria (e.g., S. aureus) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or topoisomerases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent effects) or assay conditions. Strategies include:
  • SAR Analysis : Systematically modify substituents (e.g., replace 8-fluoro with methoxy) and compare activity trends .
  • Assay Standardization : Re-test the compound under uniform conditions (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis : Pool data from analogs (e.g., pyrimidoindoles with Cl/F substitutions) to identify consensus targets .

Q. What computational approaches are effective for hypothesizing the compound’s mechanism of action?

  • Methodological Answer : Combine molecular docking and dynamics simulations:
  • Docking : Use AutoDock Vina to predict binding poses in EGFR (PDB: 1M17) or DNA topoisomerase II (PDB: 3QX3) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess protein-ligand stability (RMSD <2 Å) .
  • Pharmacophore Modeling : Identify critical interactions (e.g., H-bonding with Thr790 in EGFR) using Schrödinger .

Q. How can formulation challenges related to the compound’s poor aqueous solubility be addressed?

  • Methodological Answer : Explore solubility-enhancing strategies:
  • Prodrug Design : Introduce phosphate esters at the acetamide group to improve hydrophilicity .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) with >80% encapsulation efficiency .
  • Co-Crystallization : Screen with succinic acid or caffeine to modify crystal lattice stability .

Q. What strategies are recommended for elucidating metabolic pathways and toxicity profiles?

  • Methodological Answer : Employ in vitro and in silico tools:
  • Microsomal Stability : Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS/MS .
  • CYP450 Inhibition : Assess using fluorogenic substrates (e.g., CYP3A4 inhibition with midazolam) .
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability (e.g., LogP ~3.5) and hERG liability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s kinase inhibition potency?

  • Methodological Answer : Potential causes include assay variability (e.g., ATP concentration differences) or off-target effects. Mitigation steps:
  • Dose-Response Curves : Generate IC₅₀ values across multiple ATP levels (1–10 mM) to assess competition .
  • Selectivity Screening : Test against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Structural Analysis : Compare binding modes in crystal structures of analogs to pinpoint critical residues .

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